2,6-Diaminopurine

Catalog No.
S562429
CAS No.
1904-98-9
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminopurine

CAS Number

1904-98-9

Product Name

2,6-Diaminopurine

IUPAC Name

7H-purine-2,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N

Synonyms

2,6-diaminopurine, 2,6-diaminopurine sulfate, 2-aminoadenine

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N

2,6-Diaminopurine is a purine derivative characterized by the presence of two amino groups at positions 2 and 6 of the purine ring. This compound is structurally similar to adenine, differing only by the additional amino group at position 2, which allows it to form three hydrogen bonds with thymine, enhancing base pairing stability in nucleic acids. It was first identified in the genetic material of certain cyanophages in 1977 and has since been studied for its unique properties and potential applications in biochemistry and molecular biology .

In medicine

The mechanism by which 2,6-DAP acted against leukemia is not fully understood. Research suggests it might have arrested the cell cycle in cancer cells [].

In genetic correction

Recent studies suggest that 2,6-DAP, in its free form, can suppress a protein (FTSJ1) involved in stopping translation at certain codons (triplets of nucleotides). This allows for "readthrough" of nonsense mutations (codons that normally stop protein synthesis) potentially leading to functional protein production [].

Prebiotic relevance

The ability of 2,6-DAP to form under prebiotic conditions and its role in promoting DNA repair suggest it might have played a role in the emergence of early life forms [].

That are significant for its biological functions. Key reactions include:

  • Diazotization: This process selectively modifies the amino groups on the purine ring, allowing for the synthesis of derivatives like 2-fluoro-6-aminopurine .
  • Base Pairing: In nucleic acids, 2,6-diaminopurine can pair with thymine and uridine, forming stable hydrogen bonds that contribute to the thermodynamic stability of RNA and DNA duplexes .

2,6-Diaminopurine exhibits notable biological activities:

  • Nucleic Acid Stability: It enhances the stability of RNA and DNA structures due to its ability to form additional hydrogen bonds compared to adenine .
  • Anticancer Properties: Historically, it has been used in leukemia treatment by inhibiting cell cycle progression and inducing apoptosis in cancer cells .
  • Repair Mechanism: Research indicates that 2,6-diaminopurine can facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers, thereby playing a role in genomic stability under UV exposure .

The synthesis of 2,6-diaminopurine can be achieved through several methods:

  • Chemical Synthesis: Traditional methods involve starting from precursors like 2-amino-6-chloropurine and converting them into 2,6-diaminopurine using reductive amination techniques .
  • Biological Synthesis: Enzymatic pathways have been identified where specific enzymes (e.g., MazZ and PurZ) facilitate the production of this compound from nucleotide substrates in certain bacterial systems .
  • Postsynthetic Modification: A newer approach involves postsynthetic strategies where existing oligonucleotides are modified to incorporate 2,6-diaminopurine nucleotides efficiently .

The unique properties of 2,6-diaminopurine lend themselves to various applications:

  • Molecular Biology: It is used as a building block in oligonucleotide synthesis, enhancing binding affinities and stability in nucleic acid research .
  • Cancer Therapy: Its ability to interfere with cellular processes makes it a candidate for further development as an anticancer agent .
  • Gene Editing and Bioengineering: Incorporation into anti-miRNA oligonucleotides has shown promise for improved RNA binding characteristics .

Studies have demonstrated that 2,6-diaminopurine interacts effectively with other nucleobases:

  • Base Pairing with Uridine: The compound pairs spontaneously with uridine, forming stable complexes that can be studied for their thermodynamic properties .
  • Stability Studies: Comparative studies show that nucleic acid structures containing 2,6-diaminopurine exhibit enhanced thermal stability compared to those containing adenine or guanine due to its unique hydrogen bonding capabilities .

Several compounds share structural similarities with 2,6-diaminopurine. Here are some notable examples:

CompoundStructural FeaturesUnique Properties
AdeninePurine base with an amino group at position 6Forms two hydrogen bonds with thymine
GuaninePurine base with an amino group at position 2Forms three hydrogen bonds with cytosine
2-AminoadenineSimilar structure but lacks the amino group at position 6Functions similarly to adenine but less stable
2-Amino-6-chloropurineChlorinated derivative of purinesPrecursor for synthesizing 2,6-diaminopurine
N^6-MethyladenosineMethylated form of adeninePlays a role in RNA methylation processes

The uniqueness of 2,6-diaminopurine lies in its ability to form three hydrogen bonds with thymidine compared to the two formed by adenine. This property enhances its stability within nucleic acid structures and contributes significantly to its biological functions.

XLogP3

-0.9

Melting Point

302.0 °C

UNII

49P95BAU4Z

Related CAS

7280-83-3 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (89.8%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

133762-79-5
1904-98-9

Wikipedia

2,6-diaminopurine

General Manufacturing Information

9H-Purine-2,6-diamine: ACTIVE

Dates

Modify: 2023-08-15

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